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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-in-class KAT6A/B inhibitor, PF-
07248144, with alternative therapeutic options for hormone receptor-positive (HR+), HER2-
negative (HER2-) metastatic breast cancer (mBC). The information is compiled from publicly
available clinical trial data and publications to support independent verification and further
research.

Mechanism of Action and Rationale

PF-07248144 is a selective, catalytic inhibitor of the lysine acetyltransferases KAT6A and
KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene transcription by
acetylating histone H3 at lysine 23 (H3K23Ac), leading to a more relaxed chromatin state that
facilitates gene expression.[4][5] In certain cancers, including an estimated 10-15% of ER+
breast cancers, the activity of KAT6A/B is dysregulated, contributing to tumor cell growth and
proliferation.[1][6][7] By inhibiting KAT6A/B, PF-07248144 is designed to suppress this
abnormal gene activity, thereby inhibiting cancer growth.[2][8] Preclinical studies have shown
that KAT6A/B inhibition can suppress the expression of the estrogen receptor (ER), suggesting
a mechanism to overcome resistance to endocrine therapies.[1]

Signaling Pathway of KAT6A/B Inhibition

The following diagram illustrates the proposed mechanism of action for PF-07248144.
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Caption: Mechanism of PF-07248144 action.

Clinical Performance of PF-07248144

PF-07248144 has been evaluated in a Phase 1 clinical trial (NCT04606446) as both a
monotherapy and in combination with fulvestrant in patients with heavily pretreated ER+/HER2-
mBC, many of whom had progressed after treatment with a CDK4/6 inhibitor and endocrine
therapy.[3][9][10]

Efficacy Data

The following tables summarize the key efficacy findings from the Phase 1 study of PF-
07248144,

Table 1: Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer
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PF-
12.0
07248144 11.4% 31.4%
5 mg QD 35 - months
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NE = Not

Estimable

Safety and Tolerability

The most common treatment-related adverse events (TRAES) are detailed below.

Table 2: Common Treatment-Related Adverse Events (TRAES) for PF-07248144 (Any Grade)
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PF-07248144 + Fulvestrant (5 mg)
Adverse Event

Frequency
Dysgeusia 83.7%
Neutropenia 65.1%
Anemia 44.2%

Grade 3 or higher TRAEs were reported in
62.8% of patients. The most frequent Grade =3
TRAE was neutropenia. No febrile neutropenia
was observed.[1][11][12]

Comparison with Alternative Therapies

The current standard of care for patients with HR+/HER2- mBC who have progressed on
endocrine therapy, with or without a CDK4/6 inhibitor, includes combinations such as
everolimus with either exemestane or fulvestrant. These regimens are also being used as
comparators in the ongoing Phase 3 KATSIS-1 trial of PF-07248144.[13]

Efficacy of Comparator Regimens

The following table summarizes the efficacy of everolimus-based combinations from key clinical

trials.

Table 3: Efficacy of Everolimus-Based Combinations in HR+/HER2- Metastatic Breast Cancer
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Safety Profile of Comparator Regimens

Table 4: Common Grade 3 Adverse Events for Everolimus-Based Combinations

Everolimus + Fulvestrant Everolimus + Exemestane
Adverse Event

(PrECOG 0102) (4EVER)
Stomatitis 9% 8.4%
Pneumonitis 6%
Fatigue 5%
Hyperglycemia 6%
General physical health

) ) 6.7%

deterioration
Dyspnea - 4.7%
Anemia - 4.3%
[14][16]

Experimental Protocols

The data for PF-07248144 is derived from the Phase 1, open-label, multicenter study
(NCT04606446).

o Study Design: The study included a dose-escalation part (Part 1A monotherapy, Part 1B
combination) and a dose-expansion part.[9]

o Patient Population: Patients had locally advanced or metastatic ER+/HER2- breast cancer,
castration-resistant prostate cancer, or non-small cell lung cancer that was resistant or
intolerant to standard therapy (Part 1A), or metastatic ER+/HER2- breast cancer with
progression after at least one line of CDK4/6 inhibitor and endocrine therapy (Part 1B and
expansion).[9][10]

o Treatment Administration: PF-07248144 was administered orally once daily in 28-day cycles.
In the combination arms, fulvestrant was administered at a dose of 500 mg.[9]
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+ Objectives: The primary objectives were to assess the safety and tolerability of PF-07248144
and to determine the recommended dose for expansion. Secondary objectives included
evaluating pharmacokinetics and antitumor activity based on RECIST 1.1.[19]

Clinical Trial Workflow

The following diagram outlines the general workflow of the Phase 1 clinical trial for PF-
07248144.
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Caption: Phase 1 trial workflow for PF-07248144.

Conclusion

The KAT6A/B inhibitor PF-07248144 has demonstrated promising antitumor activity and a
manageable safety profile in heavily pretreated patients with ER+/HER2- metastatic breast
cancer.[9][12] The combination of PF-07248144 with fulvestrant, in particular, has shown a
notable objective response rate and progression-free survival in a patient population with high
unmet need.[11] The ongoing Phase 3 KATSIS-1 trial will be critical in further defining the role
of this novel agent in comparison to existing standard-of-care regimens. The primary adverse
events of dysgeusia and neutropenia require careful management.[1][12] Continued research
and data from pivotal trials will be essential to fully establish the clinical value of KAT6A/B
inhibition in this setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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